molecular formula C20H27N7O2 B11266557 2-(4-Benzylpiperazin-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine

2-(4-Benzylpiperazin-1-yl)-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B11266557
M. Wt: 397.5 g/mol
InChI Key: ARMQOGVIQCTAIE-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a pyrimidine core. Its structure includes a benzylpiperazine moiety and a nitro group.
  • The benzylpiperazine ring contributes to its pharmacological properties, while the nitro group adds reactivity and potential bioactivity.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves coupling 2-amino-4-benzylpiperazine with 5-nitro-6-chloropyrimidine. The reaction proceeds under appropriate conditions to yield the desired compound.

      Industrial Production: While I don’t have specific industrial methods, laboratory-scale synthesis can guide industrial processes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: Reduction yields the corresponding amino compound, while substitution can lead to various derivatives.

  • Scientific Research Applications

  • Mechanism of Action

  • Comparison with Similar Compounds

    Remember that this compound’s detailed research and applications may evolve over time, so consulting recent literature is essential

    Properties

    Molecular Formula

    C20H27N7O2

    Molecular Weight

    397.5 g/mol

    IUPAC Name

    2-(4-benzylpiperazin-1-yl)-5-nitro-6-piperidin-1-ylpyrimidin-4-amine

    InChI

    InChI=1S/C20H27N7O2/c21-18-17(27(28)29)19(25-9-5-2-6-10-25)23-20(22-18)26-13-11-24(12-14-26)15-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,21,22,23)

    InChI Key

    ARMQOGVIQCTAIE-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4

    Origin of Product

    United States

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